1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-{2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]ethyl}-4-ethylpiperazine oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl group and an ethoxyethyl chain linked to a methoxyphenoxy group, which is further substituted with an allyl group. The oxalate salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid typically involves multiple steps:
Formation of the 4-allyl-2-methoxyphenol: This can be achieved through the allylation of 2-methoxyphenol using allyl bromide in the presence of a base such as potassium carbonate.
Etherification: The 4-allyl-2-methoxyphenol is then reacted with 2-chloroethanol to form 2-(4-allyl-2-methoxyphenoxy)ethanol.
Formation of the piperazine derivative: The 2-(4-allyl-2-methoxyphenoxy)ethanol is reacted with 1-(2-chloroethyl)-4-ethylpiperazine under basic conditions to form the desired compound.
Oxalate Salt Formation: Finally, the free base is converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]ethyl}-4-ethylpiperazine oxalate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The allyl group can be reduced to form a propyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products
Epoxide: From oxidation of the allyl group.
Aldehyde: From further oxidation of the epoxide.
Propyl derivative: From reduction of the allyl group.
Substituted derivatives: From nucleophilic aromatic substitution of the methoxy group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid is not well-documented. based on its structure, it may interact with biological targets such as receptors or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring can act as a scaffold for binding to various molecular targets, while the allyl and methoxy groups can modulate its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-{2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]ethyl}azepanium: Similar structure but with an azepane ring instead of a piperazine ring.
2-Methoxy-4-(2-propenyl)phenol (Eugenol): Contains the 4-allyl-2-methoxyphenol moiety but lacks the piperazine and ethoxyethyl groups.
Uniqueness
1-{2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]ethyl}-4-ethylpiperazine oxalate is unique due to its combination of a piperazine ring with an ethoxyethyl chain and a 4-allyl-2-methoxyphenoxy group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3.C2H2O4/c1-4-6-18-7-8-19(20(17-18)23-3)25-16-15-24-14-13-22-11-9-21(5-2)10-12-22;3-1(4)2(5)6/h4,7-8,17H,1,5-6,9-16H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYHMWDDUKSEAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOCCOC2=C(C=C(C=C2)CC=C)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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